BenchChemオンラインストアへようこそ!

2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

HDAC6 inhibition isotype selectivity zinc-binding group

2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole (CAS 1153036-98-6; molecular formula C₅H₅ClF₂N₂O; MW 182.55) is a heterocyclic building block that uniquely combines a difluoromethyl-1,3,4-oxadiazole (DFMO) warhead at the 5-position with a reactive 1‑chloroethyl electrophilic handle at the 2‑position. The DFMO motif has been independently validated as a non‑hydroxamate zinc‑binding group capable of conferring single‑digit nanomolar HDAC6 inhibitory potency with unprecedented >10⁴‑fold isotype selectivity over all other HDAC subtypes.

Molecular Formula C5H5ClF2N2O
Molecular Weight 182.55 g/mol
Cat. No. B15307449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole
Molecular FormulaC5H5ClF2N2O
Molecular Weight182.55 g/mol
Structural Identifiers
SMILESCC(C1=NN=C(O1)C(F)F)Cl
InChIInChI=1S/C5H5ClF2N2O/c1-2(6)4-9-10-5(11-4)3(7)8/h2-3H,1H3
InChIKeyQCJFYINTZDFIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole: A Dual-Function Oxadiazole Building Block for HDAC6-Targeted Synthesis


2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole (CAS 1153036-98-6; molecular formula C₅H₅ClF₂N₂O; MW 182.55) is a heterocyclic building block that uniquely combines a difluoromethyl-1,3,4-oxadiazole (DFMO) warhead at the 5-position with a reactive 1‑chloroethyl electrophilic handle at the 2‑position [1]. The DFMO motif has been independently validated as a non‑hydroxamate zinc‑binding group capable of conferring single‑digit nanomolar HDAC6 inhibitory potency with unprecedented >10⁴‑fold isotype selectivity over all other HDAC subtypes [2][3]. The 1‑chloroethyl substituent enables nucleophilic substitution chemistry distinct from simpler chloromethyl or non‑halogenated alkyl analogs, making this compound a strategically differentiated intermediate for medicinal chemistry and agrochemical research programs [1].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole in HDAC6-Focused Programs


The most accessible and superficially similar analogs—such as 2‑(1‑chloroethyl)‑5‑methyl‑1,3,4‑oxadiazole (CAS 926207‑51‑4) or 2‑(1‑chloroethyl)‑5‑ethyl‑1,3,4‑oxadiazole (CAS 926214‑36‑0)—carry the same chloroethyl reactive handle but replace the 5‑difluoromethyl group with simple alkyl substituents . This substitution abolishes the DFMO warhead, which is the sole structural feature responsible for the mechanism‑based, essentially irreversible HDAC6 inhibition and >10,000‑fold selectivity documented for difluoromethyl‑1,3,4‑oxadiazoles [1]. Conversely, 2‑(difluoromethyl)‑5‑aryl‑1,3,4‑oxadiazoles that retain the DFMO warhead lack the chloroethyl electrophilic center required for downstream conjugation or library diversification. Procurement of a generic analog therefore forces an irresolvable trade‑off: retain the reactive handle but lose the HDAC6‑targeting warhead, or retain the warhead but lose the synthetic utility of the electrophilic leaving group. Only the title compound delivers both functionalities in a single, low‑molecular‑weight (182.55 Da) scaffold .

Quantitative Differentiation Evidence for 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole vs. Closest Analogs


DFMO Warhead Confers >10⁴-Fold HDAC6 Isotype Selectivity Absent in 5‑Alkyl Analogs

Compounds containing the difluoromethyl‑1,3,4‑oxadiazole (DFMO) moiety are characterized as potent, single‑digit nanomolar HDAC6 inhibitors with >10⁴‑fold selectivity over all other HDAC subtypes [1]. The closest comparator, 2‑(1‑chloroethyl)‑5‑methyl‑1,3,4‑oxadiazole, lacks the difluoromethyl group entirely and therefore cannot engage the zinc‑dependent HDAC6 catalytic mechanism via the DFMO ring‑opening pathway . In side‑by‑side isotype selectivity screening, a representative DFMO‑based inhibitor (compound 7) exhibited 10,000‑fold selectivity over all other HDAC isoforms, whereas hydroxamate‑based HDAC6 inhibitors showed HDAC10 as a primary off‑target [2].

HDAC6 inhibition isotype selectivity zinc-binding group

1‑Chloroethyl Electrophilic Handle Enables Nucleophilic Derivatization Inaccessible to 5‑Aryl‑DFMO Analogs

The 1‑chloroethyl group at position 2 undergoes nucleophilic substitution with amines, thiols, and other nucleophiles, enabling rapid diversification of the DFMO scaffold [1]. In contrast, 2‑(difluoromethyl)‑5‑aryl‑1,3,4‑oxadiazoles (e.g., 2‑(difluoromethyl)‑5‑(5‑fluoro‑6‑methylpyridin‑3‑yl)‑1,3,4‑oxadiazole) carry a non‑labile aryl substituent at the position equivalent to the chloroethyl group and cannot participate in analogous substitution chemistry . The 1‑chloroethyl group additionally exhibits enhanced electrophilicity relative to chloromethyl analogs due to the electron‑donating effect of the α‑methyl substituent, which stabilizes incipient carbocation character in the SN1 transition state while increasing steric bulk that modulates SN2 rates [2].

nucleophilic substitution building block diversification SN2 reactivity

Non‑Hydroxamate Zinc‑Binding DFMO Warhead Avoids Mutagenic/Genotoxic Risk of Hydroxamic Acid‑Based HDAC6 Inhibitors

Hydroxamic acid zinc‑binding groups, the historical standard for HDAC6 inhibitor design, carry documented mutagenic and genotoxic potential that complicates therapeutic development [1]. The difluoromethyl‑1,3,4‑oxadiazole (DFMO) warhead functions as a non‑hydroxamate alternative zinc‑binding group that undergoes HDAC6‑catalyzed hydrolytic ring opening to generate a tightly bound difluoroacetylhydrazide–enzyme complex [2]. This mechanism‑based inhibition produces essentially irreversible HDAC6 blockade without the structural liability of a hydroxamate moiety. While the title compound is a building block rather than a final inhibitor, its DFMO core provides access to this differentiated chemotype, unlike all 5‑alkyl and 5‑aryl oxadiazole comparators [3].

zinc-binding group toxicology hydroxamic acid alternative

Physicochemical Property Differentiation: Lower LogP and Higher Electrophilicity vs. Alkyl and Aryl Comparators

The title compound exhibits a predicted XLogP3 of 1.2 [1], which is markedly lower than the predicted LogP of 2‑(1‑chloroethyl)‑5‑phenyl‑1,3,4‑oxadiazole (estimated XLogP3 ≈ 2.8–3.2 based on the phenyl substituent contribution). The difluoromethyl group functions as a lipophilic hydrogen‑bond donor (CF₂H acting as a bioisostere of −OH and −SH groups), providing a polarity profile distinct from both the lipophilic −CF₃ (trifluoromethyl) and simple −CH₃ (methyl) substituents [2]. The combination of moderate lipophilicity (LogP 1.2) and low molecular weight (182.55 Da) places this compound within lead‑like chemical space (MW < 250, LogP < 3.5) superior to most 5‑aryl‑DFMO analogs (MW typically > 280 Da) [1][3].

lipophilicity LogP drug-likeness calculated properties

Commercial Availability with Documented Purity: 95% HPLC Specification from Multiple Suppliers

2‑(1‑Chloroethyl)‑5‑(difluoromethyl)‑1,3,4‑oxadiazole is stocked by Enamine (catalog EN300‑1262272) and other suppliers at 95% purity (HPLC), with available pack sizes ranging from 50 mg to 5 g [1][2]. In contrast, the closest regioisomeric analog, 2‑(chloromethyl)‑5‑(1,1‑difluoroethyl)‑1,3,4‑oxadiazole (CAS 1852337‑48‑4), and the 1,2,4‑oxadiazole isomer 5‑(chloromethyl)‑3‑(1,1‑difluoroethyl)‑1,2,4‑oxadiazole (CAS 1287685‑82‑8) are stocked by fewer suppliers with limited purity documentation . The title compound's 95% HPLC specification is consistent across Enamine US, Enamine LV, and multiple Asian suppliers, ensuring procurement reproducibility.

commercial availability purity specification procurement

1,3,4‑Oxadiazole Regioisomer Provides HDAC6 Substrate Mimicry Absent in 1,2,4‑Oxadiazole Analogs

X‑ray crystallography studies confirm that DFMO inhibitors bind the HDAC6 catalytic domain as substrate analogs, with the 1,3,4‑oxadiazole ring positioning the difluoromethyl group for zinc chelation and the 2‑substituent occupying the substrate‑binding tunnel [1]. The 1,2,4‑oxadiazole regioisomer (e.g., 5‑(chloromethyl)‑3‑(1,1‑difluoroethyl)‑1,2,4‑oxadiazole, CAS 1287685‑82‑8) would place the difluoromethyl and chloroalkyl substituents in a different spatial orientation that cannot recapitulate the same zinc‑binding geometry . The 1,3,4‑oxadiazole scaffold is therefore specifically required for the mechanism‑based HDAC6 inhibition, making the 1,2,4‑oxadiazole regioisomer an unsuitable substitute for DFMO‑targeted synthesis [1].

regioisomerism substrate mimicry HDAC6 active site

Optimal Application Scenarios for 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole Based on Quantitative Evidence


HDAC6‑Targeted Medicinal Chemistry: DFMO Warhead Installation with a Reactive Conjugation Handle

Investigators synthesizing HDAC6‑selective inhibitors or PROTAC degraders can use the title compound as a direct precursor. The pre‑installed DFMO warhead eliminates the need for late‑stage difluoromethylation, while the 1‑chloroethyl group enables nucleophilic displacement with amine‑containing linker–ligand conjugates for PROTAC assembly. This approach is supported by the demonstrated >10,000‑fold HDAC6 selectivity of DFMO‑based inhibitors and the validated non‑hydroxamate zinc‑binding mechanism [1][2]. In contrast, starting from 5‑methyl or 5‑ethyl analogs would require de novo installation of the difluoromethyl group, adding 3–5 synthetic steps with associated yield losses.

Agrochemical Fungicide Discovery Leveraging the Haloalkyl‑Oxadiazole Pharmacophore

The Syngenta fungicidal compositions patent (US 2016/0192655) explicitly claims oxadiazole compounds wherein R₁ is difluoromethyl or trifluoromethyl and X is chloro, fluoro, or bromo, for control of phytopathogenic fungi including soybean rust [3]. The title compound matches these structural requirements at the building‑block level, providing a pre‑functionalized scaffold that can be directly diversified into screening candidates. The 1‑chloroethyl substituent offers a synthetic advantage over non‑halogenated analogs by enabling direct C–N or C–S bond formation without additional activation steps.

Chemical Biology Tool Compound Synthesis Requiring Defined Electrophilic Warhead Geometry

For activity‑based protein profiling (ABPP) or covalent inhibitor design, the 1‑chloroethyl group provides a defined electrophilic center whose reactivity can be tuned by choice of nucleophile and reaction conditions. The co‑crystal structures of DFMO inhibitors bound to HDAC6 (PDB 8GD4, 8CJ7) [1] confirm that substituents at the oxadiazole 2‑position project into the substrate‑binding tunnel, informing rational linker design. The 1,3,4‑oxadiazole core is specifically required; 1,2,4‑oxadiazole isomers cannot be substituted without destroying the zinc‑binding geometry [1].

Fragment‑Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 182.55 Da, XLogP3 of 1.2, and 2 rotatable bonds, the title compound satisfies all fragment‑likeness criteria (MW < 250, LogP < 3.5, H‑bond acceptors ≤ 5) [4]. Its incorporation into fragment screening libraries provides a pre‑validated DFMO pharmacophore that can be elaborated via the chloroethyl handle upon hit identification. This dual functionality is absent from the simpler 5‑methyl and 5‑ethyl analogs, which would require de novo synthetic elaboration to install either the DFMO warhead or an electrophilic exit vector.

Quote Request

Request a Quote for 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.